molecular formula C12H8F3NOS B12065098 (2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone

(2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B12065098
M. Wt: 271.26 g/mol
InChI Key: YJTUVZVHPOYAFX-UHFFFAOYSA-N
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Description

(2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone is an organic compound that features a thiophene ring substituted with an amino group and a phenyl ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with a sulfur source.

    Amination: The thiophene ring is then aminated using ammonia or an amine under suitable conditions to introduce the amino group at the 2-position.

    Coupling with Trifluoromethylphenyl Group: The final step involves coupling the aminothiophene with a 4-(trifluoromethyl)phenyl group. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone has several applications in scientific research:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

    Industrial Applications: It is explored for use in the synthesis of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of (2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the thiophene ring provides structural rigidity and electronic properties that facilitate binding.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)(4-(trifluoromethyl)phenyl)methanone
  • (2-Amino-5-(trifluoromethyl)phenyl)(phenyl)methanone
  • (Thiophen-2-yl)(3-(trifluoromethyl)phenyl)methanone

Uniqueness

(2-Aminothiophen-3-YL)(4-(trifluoromethyl)phenyl)methanone is unique due to the presence of both an amino group and a trifluoromethyl group, which confer distinct electronic and steric properties. These features enhance its potential for diverse applications in medicinal chemistry and materials science, distinguishing it from other similar compounds.

Properties

Molecular Formula

C12H8F3NOS

Molecular Weight

271.26 g/mol

IUPAC Name

(2-aminothiophen-3-yl)-[4-(trifluoromethyl)phenyl]methanone

InChI

InChI=1S/C12H8F3NOS/c13-12(14,15)8-3-1-7(2-4-8)10(17)9-5-6-18-11(9)16/h1-6H,16H2

InChI Key

YJTUVZVHPOYAFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=C(SC=C2)N)C(F)(F)F

Origin of Product

United States

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